Isoxazolin-5-one

概要

説明

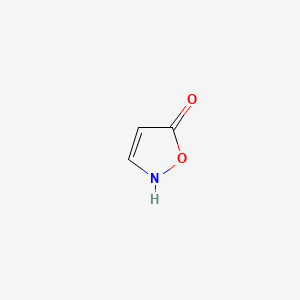

Isoxazolin-5-one is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound and its derivatives are found in various natural products, including plants, insects, bacteria, and fungi . This compound derivatives exhibit a remarkable structural diversity and are known for their significant biological activities.

準備方法

Isoxazolin-5-one can be synthesized through several methods. One common approach involves the reaction of β-diketohydrazones with ethyl propiolate under specific conditions . Another method includes the use of electron-rich aromatic aldehydes, diethyl acetylenedicarboxylate, and hydroxylamine-O-sulfonic acid in a one-pot two-step protocol . These methods are often chosen for their efficiency and the ability to produce high yields of the desired compound.

化学反応の分析

Isoxazolin-5-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

Substitution: this compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Photohydrolysis: This compound derivatives, such as glycosides, show rapid hydrolysis under neutral conditions upon exposure to UV light.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Isoxazolin-5-one and its derivatives have numerous applications in scientific research:

作用機序

The mechanism of action of isoxazolin-5-one involves its interaction with specific molecular targets and pathways. For example, the toxicity of 3-nitropropanoic acid, a derivative of this compound, results from its ability to bind covalently to the catalytic center of succinate dehydrogenase, causing irreversible inhibition of mitochondrial respiration . This interaction disrupts cellular energy production and leads to various biological effects.

類似化合物との比較

Isoxazolin-5-one can be compared with other similar compounds, such as:

3-Nitropropanoic acid: Shares structural similarities and is found in similar natural sources.

Thannilignan glucoside: Another compound with a similar structural motif, isolated from Terminalia bellirica leaves.

This compound is unique due to its diverse biological activities and its presence in a wide range of natural products. Its derivatives exhibit distinct chemical properties that make them valuable in various scientific and industrial applications.

生物活性

Isoxazolin-5-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the various aspects of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications. The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their unique structural features, which contribute to their biological activity. The core structure consists of an isoxazole ring fused with a carbonyl group, which can be modified to enhance its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer activity against various cancer cell lines. The following table summarizes some key findings regarding the IC50 values of different derivatives against specific cancer types:

Case Study: Anticancer Mechanism

A study focused on the mechanism of action for compound 35a , which was shown to inhibit cell proliferation in the G2/M phase of the cell cycle, indicating its potential as a chemotherapeutic agent against colon cancer. This compound was found to be significantly more effective than the standard drug, 5-fluorouracil, with an IC50 value of 4.04 µM compared to 35.53 µM for the latter .

Anti-inflammatory Properties

This compound derivatives have also been investigated for their anti-inflammatory effects. A notable example includes the inhibition of pro-inflammatory cytokines in vitro, which suggests potential therapeutic applications in treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of this compound have been documented as well. Research indicates that certain derivatives exhibit promising activity against various bacterial strains, making them candidates for development into new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the isoxazoline ring can lead to enhanced potency and selectivity against target cells:

特性

IUPAC Name |

2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-4-6-3/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVPJXOQDCOJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195795 | |

| Record name | Isoxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43228-53-1 | |

| Record name | 5(2H)-Isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43228-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043228531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of isoxazolin-5-one?

A1: this compound has the molecular formula C3H3NO2 and a molecular weight of 85.06 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Spectroscopic studies, particularly UV and NMR, have been crucial in understanding the tautomeric behavior of this compound and its derivatives. These studies reveal the influence of substituents on the equilibrium between the Δ2-isoxazolin-5-one and Δ3-isoxazolin-5-one tautomers. []

Q3: How does the presence of substituents at position 4 impact the acidity of this compound tautomers?

A3: Substitution at the 4-position significantly increases the acidity of the Δ2-isoxazolin-5-one tautomer, while having minimal effect on the acidity of the Δ3-isoxazolin-5-one tautomer. This observation highlights the influence of substituents on the electronic properties and reactivity of the this compound ring system. []

Q4: What are the common synthetic routes to access this compound derivatives?

A4: Numerous synthetic strategies have been developed, including:

- Cascade reactions: These offer efficient access to this compound glucosides, showcasing the potential for complex molecule synthesis. []

- Reactions with bases: Reactions with strong bases like butyllithium can lead to rearrangements, highlighting the diverse reactivity of the this compound ring system. []

- Cycloaddition reactions: [3 + 2] annulations of δ-acetoxy allenoates with hydroxylamine provide a route to vinylated this compound derivatives. []

- Condensation reactions: Knoevenagel-type condensations with aldehydes or ketones, followed by further modifications, offer access to α-branched alkynes. []

Q5: How does the reactivity of isoxazolin-5-ones vary under different conditions?

A5:

- Basic Conditions: Under basic conditions, isoxazolin-5-ones can undergo rearrangements, ring-opening reactions, and Michael additions. [, , ]

- Photochemical Conditions: Upon exposure to light, isoxazolin-5-ones can participate in photochemical reactions, including the formation of sulfur-stabilized iminocarbenes. [, ]

- Thermal Conditions: Heating isoxazolin-5-ones can lead to thermal rearrangements, demonstrating their thermal lability and potential for generating diverse products. [, , ]

Q6: What are the potential applications of isoxazolin-5-ones in organic synthesis?

A6: The versatility of isoxazolin-5-ones as building blocks is evident in their use for synthesizing various heterocycles, including:

- Azetidine-2,4-diones: Alkylation of intermediate enolates formed during the reaction of isoxazolin-5-ones with bases provides a pathway to these heterocycles. []

- 1,3-Oxazin-6-ones: Reduction of N-thioacylisoxazol-5(2H)-ones, accessed from isoxazolin-5-ones, provides a route to these heterocycles. []

- Pyrimidin-4-ones: Prolonged reaction of isoxazolin-5-ones with lithium dialkylamides, especially those bearing ester groups at C4, can yield pyrimidin-4-ones. []

- Pyrroles: N-alkenylisoxazolones, formed via Michael addition of isoxazol-5(2H)-ones to propiolates, can undergo decarboxylation under pyrolysis or photolysis to yield pyrroles. []

Q7: What are the known biological activities of this compound derivatives?

A7: this compound derivatives exhibit diverse biological activities:

- Antibacterial Activity: These compounds hold promise for combating bacterial infections. []

- Cytostatic Activity: Isoxazolin-5-ones have demonstrated potential in inhibiting cell growth, which could be relevant to anticancer research. []

- Enzyme Inhibition: Various this compound derivatives act as enzyme inhibitors, targeting enzymes like human neutrophil elastase (HNE), offering potential therapeutic applications for inflammatory diseases. [, ]

- Neurotoxicity: Some this compound derivatives, like 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one (ACI) found in Lathyrus odoratus, exhibit neurotoxic properties. []

- Antifeedant Activity: Certain this compound derivatives, such as 2-cyanoethyl-isoxazolin-5-one (2-CEIX), display potent antifeedant activity against insects like the tobacco cutworm (Spodoptera litura). This property highlights their potential as natural insecticides. []

Q8: How does the structure of an this compound derivative relate to its biological activity?

A8: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications impact the biological profile of this compound derivatives. For instance, in the development of HNE inhibitors, modifying substituents on the isoxazol-5(2H)-one scaffold significantly influences potency and selectivity. []

Q9: Can you provide examples of natural products containing the this compound moiety and their biological significance?

A9:

- Chrysomelina Larvae: These insects utilize this compound and 3-nitropropanoic acid (3-NPA) glucosides as defensive compounds. Their biosynthesis involves intriguing pathways, highlighting the intricate chemistry of these organisms. [, , ]

- Lathyrus odoratus: This plant species contains the neurotoxic amino acid 2-(3-amino-3-carboxypropyl)-isoxazolin-5-one (ACI), emphasizing the potential toxicity of certain this compound derivatives. [, , ]

Q10: What are the future directions for research on this compound derivatives?

A10:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。